2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-11-9-22(10-12(2)24-11)16-18-14-13(8-17-20(14)3)15(19-16)21-4-6-23-7-5-21/h8,11-12H,4-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOSIVCECGLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine typically involves multi-step organic synthesisThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine":
Basic Information
- Chemical Name: this compound .
- CAS Number: 897758-47-3 .
- Molecular Formula: C16H24N6O2 .
- Molecular Weight: 332.40 .
Potential Applications
-
Kinase Inhibitors:
- Pyrazole derivatives, including those with a pyrazolo[1,5-a]pyrimidine scaffold, show promise in developing potent and selective CSNK2 inhibitors with antiviral activity .
- Many pyrazole derivatives have demonstrated pharmacological activities and are investigated as kinase inhibitors for various diseases, including cancers, inflammation, and neurodegenerative disorders .
- Specific pyrazole derivatives are Apoptosis signal-regulating kinase 1 (ASK1) kinase inhibitors . ASK1 is involved in apoptosis and inflammation and is implicated in diseases like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) .
-
GAK Inhibitors:
- Isothiazolo[4,3-b]pyridines with a morpholino moiety are potent and selective GAK inhibitors with broad-spectrum antiviral activity .
- In one study, a cis-2,6-dimethylmorpholino group was introduced at position 3 of the isothiazolo[4,3-b]pyridine scaffold to evaluate GAK affinity and antiviral activity against Dengue virus (DENV) .
- Possible role as AAK1 inhibitors
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[3,4-d]pyrimidine derivatives vary widely in substituents and biological activity. Below is a comparative analysis of key analogs:
Key Differences and Implications
Core Structure: The target compound’s pyrazolo[3,4-d]pyrimidine core is distinct from thieno[3,2-d]pyrimidines , which exhibit greater aromaticity and planarity. This may alter binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases).
Substituent Effects: Morpholine groups in the target compound improve water solubility compared to phenyl or thioether substituents in analogs .
Synthetic Accessibility: The target compound likely requires multistep synthesis involving nucleophilic substitution (similar to ), whereas quinoline-substituted analogs are synthesized via simpler condensation.
Research Findings and Hypotheses
- Kinase Inhibition: Morpholine-substituted pyrazolo[3,4-d]pyrimidines are hypothesized to inhibit PI3K/AKT/mTOR pathways, analogous to thieno-pyrimidine derivatives .
- Metabolic Stability : The dual morpholine groups in the target compound may reduce CYP450-mediated metabolism compared to aryl-thioether analogs .
- Toxicity: Methyl groups could lower hepatotoxicity risks relative to halogenated derivatives (e.g., 2-chloro-thieno pyrimidines) .
Biological Activity
2,6-Dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine is a compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, pharmacological properties, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H24N6O2
- Molecular Weight : 320.41 g/mol
The compound features a morpholine ring and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological interactions.
The biological activity of this compound primarily stems from its interaction with various molecular targets. Key findings include:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer progression. For instance, it has been evaluated against Pim kinases (Pim-1, Pim-2, and Pim-3), exhibiting IC50 values in the nanomolar range (e.g., 0.03 nM for Pim-1) .
- Antiviral Activity : Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines possess antiviral properties. The compound's structural characteristics may enhance its efficacy against viruses such as herpes simplex virus type 1 (HSV-1) .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have explored the compound's effects in vivo and in vitro:
- Cancer Xenograft Models : In studies involving cancer xenografts, the compound demonstrated significant anti-tumor activity, leading to delayed tumor growth and improved survival rates in treated mice .
- Antiviral Efficacy : In vitro assays showed that the compound effectively reduced viral load in HSV-infected cells, indicating its potential as an antiviral agent .
- Safety Profile : Evaluations of the compound's safety revealed moderate toxicity levels, necessitating further optimization to enhance therapeutic indices without compromising efficacy .
Q & A
Q. What experimental designs address low aqueous solubility of this compound in preclinical testing?
- Methodological Answer: Employ co-solvents (e.g., DMSO/PEG 400 mixtures) or surfactants (e.g., Tween 80) in formulation. Measure solubility via shake-flask method with UV spectrophotometry. Consider prodrug strategies (e.g., phosphate esters) to enhance hydrophilicity, as applied to pyrazolo[3,4-d]pyrimidine prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
